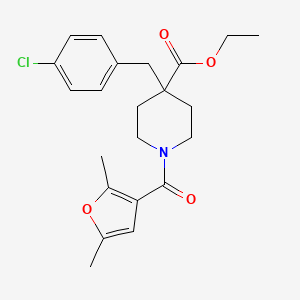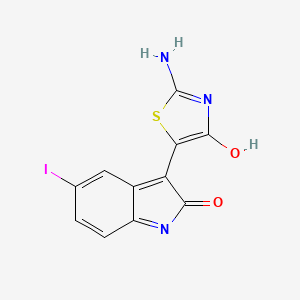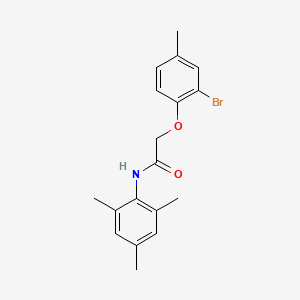![molecular formula C19H25NO3 B6027224 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol](/img/structure/B6027224.png)
3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol, also known as DPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPBS is a piperidine derivative that is structurally similar to opioids, but it does not produce the same addictive effects.
Mécanisme D'action
The exact mechanism of action of 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol is not fully understood, but it is believed to act on the opioid system in the brain. This compound binds to the mu-opioid receptor, which is involved in the regulation of pain and reward. However, unlike traditional opioids, this compound does not produce the same addictive effects. This compound has also been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. This compound has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic effects. Additionally, this compound has been shown to modulate the immune system, which may have implications for its use in the treatment of inflammatory disorders. This compound has also been shown to have neuroprotective effects, which may have implications for its use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol is that it has a relatively low toxicity profile, which makes it a safer alternative to traditional opioids. Additionally, this compound does not produce the same addictive effects as traditional opioids, which makes it a promising candidate for the treatment of addiction. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are a number of future directions for research on 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol. One area of research is the development of more potent and selective this compound analogs that may have improved therapeutic profiles. Additionally, research is needed to better understand the mechanism of action of this compound and its interactions with other neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of pain and addiction.
Méthodes De Synthèse
3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1-benzofuran-2-carboxylic acid with piperidine and propanol. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The yield of this compound is typically around 50%, and the purity can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. This compound has been shown to have analgesic effects in animal models of pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-[2-(3-hydroxypropyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-13-8-9-17-16(12-13)14(2)18(23-17)19(22)20-10-4-3-6-15(20)7-5-11-21/h8-9,12,15,21H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUINNBSCFJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCCC3CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
![5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6027204.png)
![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)

hydrazone](/img/structure/B6027223.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide](/img/structure/B6027241.png)